molecular formula C20H19N3O2 B13495960 benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate

benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate

Cat. No.: B13495960
M. Wt: 333.4 g/mol
InChI Key: STKMZBJDPFLSJP-UHFFFAOYSA-N
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Description

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate is a complex organic compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate involves multiple steps, including nucleophilic substitution, cyclization, and esterification reactions. One common method involves the reaction of a substituted phenyl azide with an alkyne in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture . The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate is unique due to its specific structural features and the presence of both amino and ester functional groups. These features contribute to its diverse reactivity and potential for various biological activities.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl 10-amino-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate

InChI

InChI=1S/C20H19N3O2/c21-19-15-8-4-5-9-17(15)22-18-10-11-23(12-16(18)19)20(24)25-13-14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,21,22)

InChI Key

STKMZBJDPFLSJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C(C3=CC=CC=C3N=C21)N)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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